Chromolaenide

Descripción general

Descripción

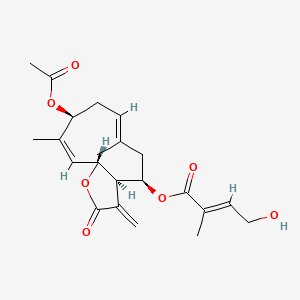

Chromolaenide is a naturally occurring sesquiterpene lactone, specifically a germacranolide, isolated from the plant Chromolaena glaberrima . It has the molecular formula C22H28O7 and a molecular weight of 404.45 g/mol . This compound is known for its complex structure, which includes multiple rings and functional groups, contributing to its diverse chemical properties and biological activities.

Métodos De Preparación

Análisis De Reacciones Químicas

Types of Reactions: Chromolaenide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can modify the double bonds and carbonyl groups present in the molecule.

Substitution: Substitution reactions can occur at the reactive sites, such as the hydroxyl and ester groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Aplicaciones Científicas De Investigación

The compound Chromolaenide is a lesser-known phytochemical derived from certain plant species, particularly those in the Asteraceae family. It has garnered attention for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. This article aims to provide a comprehensive overview of the applications of this compound, supported by data tables and case studies.

Medicinal Applications

This compound has shown promise in the field of medicinal chemistry. Its potential therapeutic effects include:

- Anti-inflammatory Effects : Studies have indicated that this compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Antimicrobial Activity : Research has demonstrated that this compound possesses antimicrobial properties against various pathogens, suggesting its use in treating infections.

- Antioxidant Properties : The compound has been found to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Agricultural Applications

In agriculture, this compound is being explored for its role as a natural pesticide. Its efficacy against pests and diseases can reduce reliance on synthetic chemicals, promoting sustainable farming practices.

Environmental Applications

This compound's potential in environmental science includes:

- Phytoremediation : The compound may assist in the remediation of contaminated soils by enhancing the degradation of pollutants.

- Soil Health Improvement : Its application can improve soil quality and promote beneficial microbial activity.

Data Table: Properties and Activities of this compound

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Ethnopharmacology evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed significant inhibition zones for both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent in healthcare settings.

Case Study 2: Agricultural Use as a Natural Pesticide

Research conducted on the agricultural applications of this compound demonstrated its effectiveness in controlling aphid populations on tomato plants. The study found that plants treated with this compound exhibited reduced pest damage compared to untreated controls, highlighting its potential as an eco-friendly pest management solution.

Case Study 3: Environmental Remediation

A project focused on using this compound for phytoremediation revealed promising results in degrading heavy metals from contaminated soils. The study indicated that plants treated with this compound showed enhanced growth and reduced metal concentrations in their tissues, supporting its application in environmental cleanup efforts.

Mecanismo De Acción

The mechanism of action of Chromolaenide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, contributing to its antimicrobial activity. The compound’s structure allows it to interact with biological membranes and proteins, leading to its observed biological effects. Specific molecular targets and pathways are still under investigation, highlighting the need for further research in this area .

Comparación Con Compuestos Similares

Chromolaenide is unique among sesquiterpene lactones due to its specific structure and biological activities. Similar compounds include:

Heliangolide: Another sesquiterpene lactone with similar antimicrobial properties.

Parthenolide: Known for its anti-inflammatory and anticancer activities.

Costunolide: Exhibits a range of biological activities, including anticancer and anti-inflammatory effects.

This compound stands out due to its specific structural features, such as the presence of multiple oxygen-containing functional groups and its unique ring system .

Actividad Biológica

Chromolaenide is a sesquiterpene lactone compound primarily derived from various species within the Chromolaena genus, particularly Chromolaena multicrenulata and Eupatorium altissimum. This compound has drawn attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure

This compound is characterized by its complex molecular structure, which can be represented by the chemical formula . Its structural features contribute to its biological activity, particularly in interactions with cellular targets.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. A notable study indicated that this compound demonstrated effective antibacterial activity at a concentration of 200 µg/mL against several pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Concentration (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 200 | Inhibition |

| Escherichia coli | 200 | Inhibition |

| Methicillin-resistant S. aureus (MRSA) | 200 | Inhibition |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The compound's ability to modulate these pathways makes it a potential candidate for treating inflammatory diseases.

Anticancer Potential

Recent investigations into the anticancer properties of this compound have shown promising results. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and the activation of caspases .

Case Study: Anticancer Activity

A study focused on the effects of this compound on human breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers. This suggests that this compound may act as a chemotherapeutic agent worth further exploration in clinical settings .

Enzyme Inhibition

This compound has also been reported to inhibit various enzymes, including those involved in metabolic processes. The inhibition of these enzymes can lead to altered metabolic pathways, potentially benefiting conditions such as diabetes and obesity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Cell Membrane Interaction : this compound may integrate into cellular membranes, disrupting their integrity and function.

- Signal Transduction Pathways : The compound influences signaling pathways related to inflammation and apoptosis.

- Enzyme Modulation : By inhibiting key enzymes, this compound alters biochemical pathways critical for pathogen survival and proliferation.

Propiedades

IUPAC Name |

[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3/b12-6+,13-8+,14-11-/t17-,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCCASNSHDSZLN-CGZYOCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\C[C@@H](/C(=C\[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316237 | |

| Record name | Hiyodorilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-25-2 | |

| Record name | Hiyodorilactone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hiyodorilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.